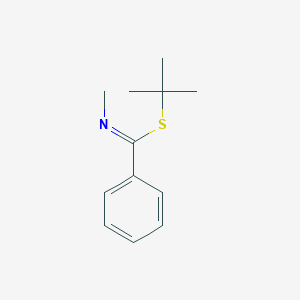
1,2-Di-tert-butyldiphosphane--di-tert-butyl-lambda~2~-stannane (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) is a unique organophosphorus compound that features both phosphorus and tin atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) typically involves the reaction of di-tert-butylphosphine with a suitable tin precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques could also be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and other related products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield a variety of organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) has several scientific research applications:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Materials Science: It can be incorporated into materials to modify their properties, such as increasing thermal stability or altering electronic characteristics.
Biological Studies: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new insights in biochemistry and pharmacology.
Wirkmechanismus
The mechanism by which 1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) exerts its effects involves its ability to coordinate with metal centers and other molecules. This coordination can alter the electronic and steric properties of the metal center, influencing the reactivity and selectivity of catalytic processes. The compound’s molecular targets include various transition metals and other electrophilic species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butylphosphine: A related compound that also features tert-butyl groups attached to phosphorus.
Di-tert-butylneopentylphosphine: Another similar compound with a neopentyl group attached to phosphorus.
1,1’-Bis(di-tert-butylphosphino)ferrocene: A compound featuring a ferrocene core with di-tert-butylphosphino groups.
Uniqueness
1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) is unique due to the presence of both phosphorus and tin atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that contain only phosphorus .
Eigenschaften
CAS-Nummer |
89901-26-8 |
|---|---|
Molekularformel |
C24H56P2Sn2 |
Molekulargewicht |
644.1 g/mol |
IUPAC-Name |
tert-butyl(tert-butylphosphanyl)phosphane;ditert-butyltin |
InChI |
InChI=1S/C8H20P2.4C4H9.2Sn/c1-7(2,3)9-10-8(4,5)6;4*1-4(2)3;;/h9-10H,1-6H3;4*1-3H3;; |
InChI-Schlüssel |
BTEKLYGAFBJUMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)PPC(C)(C)C.CC(C)(C)[Sn]C(C)(C)C.CC(C)(C)[Sn]C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


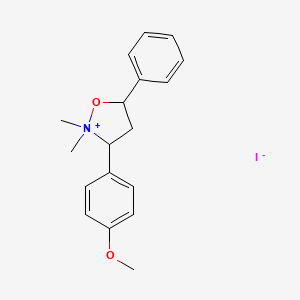
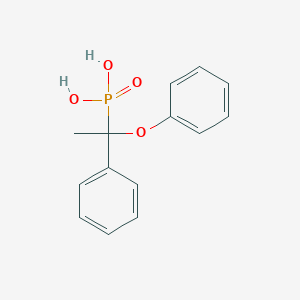

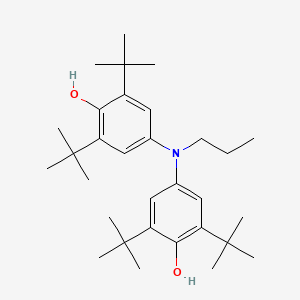
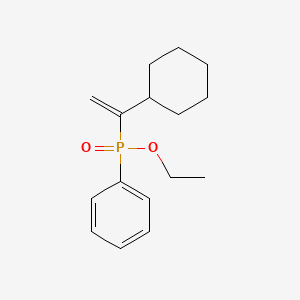
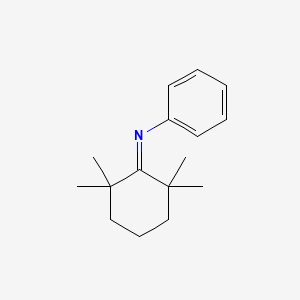
![1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride](/img/structure/B14386114.png)
![3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14386122.png)
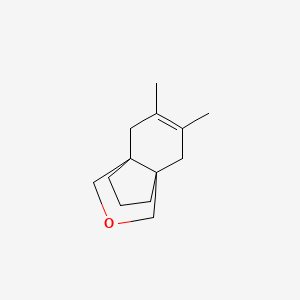

![2',2'-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14386139.png)
![2-Propenoic acid, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14386149.png)
